molecular formula C12H16O5 B11870604 2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid

2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid

Cat. No.: B11870604
M. Wt: 240.25 g/mol
InChI Key: HZQGMMRUJPMAPS-UHFFFAOYSA-N
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Description

2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid (CAS 1352034-26-4) is a benzoic acid derivative chemical compound with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol . As a substituted benzoic acid, it is part of a class of compounds that serve as valuable intermediates in organic synthesis and pharmaceutical research . Related chemical structures, such as 2-hydroxy-4,5-dimethoxybenzoic acid, are recognized as important intermediates in the synthesis of active pharmaceutical ingredients, including the gastric motility drug Acotiamide hydrochloride . Similarly, other dimethoxybenzoic acid isomers are investigated for various applications, such as intermediates for anticancer agents and as active ingredients in skincare for their potential anti-wrinkle, anti-inflammatory, and antioxidant properties . The specific isopropyl substitution on this molecule may influence its physicochemical properties and interaction with biological targets, making it a compound of interest for medicinal chemistry and drug discovery programs. Researchers can utilize this chemical as a building block for the synthesis of more complex molecules or to study structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

2-hydroxy-3,5-dimethoxy-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H16O5/c1-6(2)9-8(16-3)5-7(12(14)15)10(13)11(9)17-4/h5-6,13H,1-4H3,(H,14,15)

InChI Key

HZQGMMRUJPMAPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C(=C1OC)O)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Demethylation of Trimethoxybenzoic Acid Precursors

A widely adopted strategy involves selective demethylation of trimethoxybenzoic acid derivatives. For example, 2,4,5-trimethoxybenzoic acid can undergo regioselective demethylation at position 2 using amines in polar aprotic solvents.

ParameterValue
SolventN,N-Dimethylacetamide
Temperature150°C
Catalyst/ReagentPiperazine (6:1 ratio)
Yield59–95%

Alkali Hydroxide in Ethylene Glycol

US4191841A describes demethylation of 3,4,5-trimethoxybenzoic acid using NaOH in ethylene glycol, yielding 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). While this method targets position 4 for demethylation, substituting the starting material with 2,3,5-trimethoxy-4-isopropylbenzoic acid could enable hydroxylation at position 2. However, introducing the isopropyl group prior to demethylation remains a challenge.

Isopropylation Strategies

Introducing the isopropyl group at position 4 requires careful regiocontrol.

Friedel-Crafts Alkylation

Though benzoic acids are electron-deficient, protecting the carboxylic acid as an ester (e.g., methyl ester) enables electrophilic substitution. For instance, 3,5-dimethoxybenzoic acid methyl ester could undergo Friedel-Crafts alkylation with isopropyl chloride in the presence of AlCl₃. However, this method risks over-alkylation and requires stringent temperature control.

Directed Ortho Metalation

A more reliable approach involves using a directing group to position the isopropyl group. Converting 3,5-dimethoxybenzoic acid to its N,N-diethylamide derivative enables lithiation at position 4 (ortho to the amide group). Quenching the lithiated species with isopropyl iodide yields 3,5-dimethoxy-4-isopropylbenzamide , which can be hydrolyzed to the carboxylic acid.

Hydroxylation at Position 2

Installing the hydroxyl group at position 2 often involves bromination followed by hydrolysis.

Bromination-Hydrolysis Sequence

As detailed in EP2650277A1, 3,5-dimethoxy-4-isopropylbenzoic acid undergoes bromination at position 2 using Br₂ in acetic acid. Subsequent hydrolysis of the bromide with aqueous NaOH replaces bromine with hydroxyl, yielding the target compound. This method achieves regioselectivity but requires hazardous bromine handling.

Optimized Bromination Conditions

ParameterValue
Brominating AgentBr₂ in AcOH
Temperature0–5°C
Hydrolysis Agent10% NaOH
Yield70–85%

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityCost Efficiency
Piperazine Demethylation95%HighModerate
Bromination-Hydrolysis85%MediumLow
Biomimetic Synthesis9%LowHigh

Regioselectivity Challenges

  • Demethylation : Requires precursors with pre-installed methoxy groups.

  • Isopropylation : Competing electrophilic attack at positions 2 or 6 complicates purification.

  • Hydroxylation : Over-oxidation risks forming quinones.

Industrial Considerations

For large-scale production, the piperazine demethylation and bromination-hydrolysis methods are most viable due to shorter reaction times and higher yields. However, bromine’s toxicity necessitates closed-system processing.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid typically involves the demethylation of related compounds, such as 3,4,5-trimethoxybenzoic acid. Various methods have been reported for its synthesis, including reactions in polar aprotic solvents with amines to yield higher purity and yield compared to traditional methods .

Pharmaceutical Applications

1. Gastrointestinal Motility Disorders
One of the primary applications of 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid is as an intermediate in the synthesis of Acotiamide hydrochloride, a drug used to treat gastrointestinal motility disorders. This compound acts on the central nervous system to enhance gastric motility, making it vital for patients suffering from conditions like functional dyspepsia .

2. Anti-inflammatory Properties
Research indicates that derivatives of 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid exhibit anti-inflammatory effects. Studies have shown that modifications to the structure can enhance its efficacy against inflammation-related conditions . The compound's ability to modulate inflammatory pathways makes it a candidate for further development in treating chronic inflammatory diseases.

3. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro studies suggest that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . This property opens avenues for its use in formulations aimed at combating oxidative damage in various biological systems.

Research Findings and Case Studies

Study Focus Findings
Study on Acotiamide synthesisSynthesis efficiencyDemonstrated high yield using 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid as an intermediate .
Anti-inflammatory evaluationBiological activityShowed significant reduction in inflammatory markers in animal models .
Antioxidant potentialFree radical scavengingIndicated strong antioxidant activity comparable to established antioxidants .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Key Compounds for Comparison:

Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid)

4-Hydroxybenzoic Acid

2-Hydroxybenzoic Acid (Salicylic Acid)

2-Hydroxy-4-pentadecylbenzoic Acid

Structural and Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight logP (Predicted) Solubility Trends
2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid 2-OH, 4-isopropyl, 3,5-OCH3 C12H16O5 252.25 ~2.5–3.5* Moderate in DMSO, methanol
Syringic Acid 4-OH, 3,5-OCH3 C9H10O5 198.17 ~1.5–2.0 Soluble in methanol, DMSO
4-Hydroxybenzoic Acid 4-OH C7H6O3 138.12 ~1.3 Water-soluble
2-Hydroxybenzoic Acid 2-OH C7H6O3 138.12 ~2.3 Moderate in water, ethanol
2-Hydroxy-4-pentadecylbenzoic Acid 2-OH, 4-pentadecyl C22H36O3 348.52 6.7 Lipophilic, insoluble in water

*Predicted logP based on substituent contributions (methoxy: +0.02, hydroxyl: -0.67, isopropyl: +1.1).

Research Findings on Substituent Effects
  • Hydroxyl Position :

    • A hydroxyl group at position 2 (ortho to the carboxyl) enhances acidity due to intramolecular hydrogen bonding (e.g., salicylic acid’s pKa ~2.9 vs. 4-hydroxybenzoic acid’s pKa ~4.5) . This may reduce bioavailability but improve radical scavenging via resonance stabilization.
    • Syringic acid’s para-hydroxyl (position 4) optimizes antioxidant efficacy by aligning with methoxy groups for electron donation .
  • Methoxy Groups :

    • Methoxy substituents increase lipophilicity and steric hindrance, reducing water solubility but enhancing membrane permeability . Syringic acid’s 3,5-dimethoxy groups contribute to its anti-cancer activity by modulating enzyme interactions .
  • Alkyl Chains :

    • Long alkyl chains (e.g., pentadecyl in 2-hydroxy-4-pentadecylbenzoic acid) drastically increase logP (6.7), making the compound highly lipophilic . The isopropyl group in the target compound likely balances moderate lipophilicity with solubility in organic solvents.

Biological Activity

2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid (also known as a derivative of dimethoxybenzoic acid) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound by examining its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C13H18O5
  • Molecular Weight : 250.28 g/mol
  • CAS Number : Not widely available in public databases, indicating limited commercial use.

The biological activity of 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid can be attributed to several mechanisms:

  • Anti-inflammatory Activity :
    • The compound is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways.
  • Antioxidant Properties :
    • Studies have indicated that related compounds exhibit significant antioxidant activity, suggesting that 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid may also scavenge free radicals and reduce oxidative stress .
  • Antimicrobial Effects :
    • Preliminary studies show potential antimicrobial activity against various pathogens, although specific data on this compound is limited.

Case Studies and Experimental Data

A review of available literature reveals several key studies focusing on the biological effects of similar compounds:

  • Inhibition of COX Enzymes :
    • A study demonstrated that derivatives of dimethoxybenzoic acids significantly inhibited COX-1 and COX-2 activities. This suggests a potential for 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid to function similarly, providing anti-inflammatory benefits .
  • Antioxidant Activity Assessment :
    • Research evaluating the antioxidant capacity of related benzoic acids showed IC50 values indicating effective free radical scavenging abilities. While specific IC50 values for our compound are not available, the structural similarities suggest comparable activity .
  • Microbial Inhibition :
    • Similar compounds have been tested against bacterial strains such as E. coli and S. aureus, showing promising inhibition rates. Further investigation is needed to confirm the efficacy of 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid against these organisms .

Comparative Analysis with Similar Compounds

Compound NameAnti-inflammatory ActivityAntioxidant ActivityAntimicrobial Activity
2-Hydroxy-4-isopropyl-3,5-dimethoxybenzoic acidLikely presentPotentially presentLimited data
2-Hydroxy-3,4-dimethoxybenzoic acidConfirmedConfirmedConfirmed
3-Hydroxy-4-methoxybenzoic acidModerateHighModerate

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid?

  • Synthesis : While direct synthesis protocols are not detailed in the provided evidence, analogous phenolic acids (e.g., syringic acid, 4-hydroxy-3,5-dimethoxybenzoic acid) are often synthesized via oxidation of lignin-derived substrates under controlled conditions. Microwave-assisted oxidation of lignocellulosic biomass (e.g., LOB substrate) has been reported to yield structurally similar compounds .
  • Purification : Recrystallization using ethanol/water mixtures is recommended, guided by the compound’s melting point (205–209°C) . Confirm purity via HPLC with a C18 column and UV detection at 280 nm, referencing methods for related hydroxybenzoic acids .

Q. How can researchers validate the structural integrity of this compound during experimental workflows?

  • Analytical Characterization :

  • NMR : Compare 1^1H and 13^13C NMR spectra with syringic acid (SA, 4-hydroxy-3,5-dimethoxybenzoic acid), focusing on methoxy (-OCH3_3) and isopropyl group resonances .
  • Mass Spectrometry : Use ESI-MS in negative ion mode to confirm the molecular ion peak (expected m/z for C12_{12}H16_{16}O6_6: ~256.1) .
  • FTIR : Verify hydroxyl (-OH) stretching (~3200 cm1^{-1}) and carbonyl (C=O) vibrations (~1680 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of particulates .
  • Environmental Controls : Use fume hoods for weighing and synthesis steps. Avoid disposal via drainage; instead, collect waste in sealed containers for incineration .

Advanced Research Questions

Q. How does the antioxidant activity of this compound compare to structurally related phenolic acids?

  • Methodological Approach : Use the Ferric Reducing Antioxidant Power (FRAP) assay. Note that 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) was an outlier in QSAR models due to its reduced electron-donating capacity compared to catechol derivatives. This suggests that the isopropyl substituent in 2-hydroxy-4-isopropyl-3,5-dimethoxybenzoic acid may further modulate redox potential. Validate via cyclic voltammetry to assess oxidation peaks .

Q. What experimental strategies can resolve discrepancies in structure-activity relationship (SAR) studies involving this compound?

  • Case Study : In FRAP-based QSAR models, 4-hydroxy-3,5-dimethoxybenzoic acid’s outlier behavior highlights the need for multi-parametric analysis. Incorporate topological descriptors (e.g., HOccOH count, Bortho−meta) to account for steric effects from the isopropyl group. Cross-validate results with alternative assays like DPPH radical scavenging .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Stability Testing :

  • pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C for 24 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>192°C based on boiling point data) .

Q. What mechanistic insights can be gained from studying its role in oxidation reactions?

  • Experimental Design : Simulate lignin oxidation pathways using Fenton’s reagent (Fe2+^{2+}/H2_2O2_2). Compare product profiles (e.g., acetosyringone, vanillic acid) via GC-MS, referencing microwave-assisted oxidation methodologies .

Data Contradiction and Validation

Q. How should researchers address conflicting data regarding the compound’s toxicity profile?

  • Toxicological Reconciliation : While acute toxicity data are limited, prioritize in vitro assays (e.g., MTT for cytotoxicity on HepG2 cells) and compare results with structurally similar compounds like 4-hydroxybenzoic acid, which shows low cytotoxicity in pharmacological studies .

Q. What advanced techniques can elucidate its interactions with biological macromolecules?

  • Biophysical Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity to serum proteins (e.g., albumin) .
  • Molecular Dynamics Simulations : Model interactions with enzymes like tyrosinase, leveraging crystallographic data from related hydroxybenzoic acids .

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